molecular formula CH6ClN3S B1228162 Thiosemicarbazide hydrochloride CAS No. 4346-94-5

Thiosemicarbazide hydrochloride

Cat. No.: B1228162
CAS No.: 4346-94-5
M. Wt: 127.6 g/mol
InChI Key: LEHOGBUBQSGCOK-UHFFFAOYSA-N
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Description

Thiosemicarbazide hydrochloride is a chemical compound with the formula H₂NC(S)NHNH₂·HCl. It is a white, odorless solid that is related to thiourea by the insertion of an NH center. This compound is commonly used as a ligand for transition metals and has various applications in scientific research and industry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Thiosemicarbazide hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase . It also forms complexes with metal ions, which can enhance its biological activity . These interactions are essential for its antimicrobial and anticancer properties.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . It also affects the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It exerts its effects by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression. This compound forms complexes with metal ions, which can enhance its binding affinity to target proteins . It also inhibits the activity of enzymes such as carbonic anhydrase, leading to disruptions in cellular processes . Additionally, this compound can induce changes in gene expression, particularly those involved in apoptosis and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained inhibition of enzyme activity and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antimicrobial and anticancer activities without causing severe toxicity . At higher doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the efficacy of this compound increases with dosage up to a certain point, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion. For instance, this compound undergoes desulfurization, leading to the formation of metabolites such as sulfate and thiourea . These metabolic processes are essential for its biological activity and clearance from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms . It also binds to proteins in the blood, facilitating its distribution to various tissues . The localization and accumulation of this compound in specific tissues are crucial for its therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound has been shown to localize to the mitochondria, where it induces apoptosis by disrupting mitochondrial function . This subcellular localization is essential for its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiosemicarbazide hydrochloride can be synthesized through the reaction of hydrazine hydrate with carbon disulfide, followed by acidification with hydrochloric acid. The general reaction conditions involve:

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: Thiosemicarbazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Thiosemicarbazide hydrochloride is unique due to its ability to form stable complexes with a wide range of metal ions, which enhances its versatility in various applications. Its structural flexibility allows for the synthesis of numerous derivatives with diverse biological activities .

Properties

IUPAC Name

aminothiourea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3S.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHOGBUBQSGCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(N)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79-19-6 (Parent)
Record name Semicarbazide, thio-, monohydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID50195859
Record name Semicarbazide, thio-, monohydrochloride
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Molecular Weight

127.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4346-94-5
Record name Thiosemicarbazide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4346-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Semicarbazide, thio-, monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiosemicarbazide hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191943
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Record name Semicarbazide, thio-, monohydrochloride
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Record name Thiosemicarbazide Hydrochloride
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Record name THIOSEMICARBAZIDE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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